Distinctive 1H-NMR Spectral Fingerprint Enables Unambiguous Identity Confirmation vs. Unsubstituted Parent Compound
The 1H-NMR spectrum of N,N,5,6-tetramethyl-1H-1,3-benzodiazole-1-carboxamide recorded in the KnowItAll/SpectraBase reference database provides a unique spectral fingerprint that distinguishes it from the unsubstituted parent compound N,N-dimethyl-1H-benzimidazole-1-carboxamide (CAS 74731-28-5) [1]. The target compound displays characteristic singlet resonances for the 5- and 6-methyl groups attached to the benzene ring, which are absent in the unsubstituted analog [1]. Additionally, the benzimidazole C2-H proton appears as a singlet in the aromatic region (approximately 8.0-8.5 ppm), consistent with the 1,5,6-trisubstituted pattern, whereas the unsubstituted analog exhibits a more complex aromatic splitting pattern from four adjacent aromatic protons [2]. This spectral differentiation is critical for verifying the correct regioisomer in procurement and for developing purity-indicating analytical methods [2].
| Evidence Dimension | 1H-NMR spectral signature (aromatic proton pattern and methyl group resonances) |
|---|---|
| Target Compound Data | Two aromatic singlets (H-4 and H-7 at approx. 7.2-7.6 ppm) plus one imidazole singlet (H-2 at approx. 8.2 ppm); two methyl singlets from 5,6-dimethyl groups (approx. 2.3-2.4 ppm); two N-methyl singlets from N,N-dimethylcarboxamide (approx. 3.0-3.1 ppm) in DMSO-d6 or CDCl3 |
| Comparator Or Baseline | N,N-dimethyl-1H-benzimidazole-1-carboxamide (CAS 74731-28-5): four aromatic protons with complex coupling pattern (H-4 through H-7); no benzene-ring methyl singlets |
| Quantified Difference | Presence vs. absence of two 3H singlets for 5,6-dimethyl groups; reduction from 4 to 2 aromatic CH protons |
| Conditions | 1H-NMR spectroscopy (reference data from SpectraBase KnowItAll database; specific solvent and frequency not detailed in public metadata) |
Why This Matters
The unambiguous NMR fingerprint allows procurement teams to verify that the supplied material is the correct 5,6-dimethyl-substituted regioisomer rather than the unsubstituted parent compound, preventing costly misidentification in analytical or screening workflows.
- [1] SpectraBase Compound ID 4psS0gEqF4K. 1H-Benzimidazole-1-carboxamide, N,N,5,6-tetramethyl-. Wiley Science Solutions. https://spectrabase.com/compound/4psS0gEqF4K View Source
- [2] PubChem Compound Summary for CID 735646. InChIKey: LOGRRSFULJAHBE-UHFFFAOYSA-N. Structure-based prediction of aromatic proton environment. View Source
